6-Chloro-4-hydroxyquinazoline
Overview
Description
6-Chloro-4-hydroxyquinazoline is a heterocyclic organic compound . It has a molecular weight of 180.59 and a molecular formula of C8H5N2OCl . It is used for experimental and research purposes .
Synthesis Analysis
Quinazoline derivatives, including 6-Chloro-4-hydroxyquinazoline, have been synthesized using various methods. These methods are categorized into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . Quinazoline derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Molecular Structure Analysis
The molecular structure of 6-Chloro-4-hydroxyquinazoline consists of a quinazoline core with a chlorine atom at the 6th position and a hydroxyl group at the 4th position .Chemical Reactions Analysis
Quinazoline derivatives, including 6-Chloro-4-hydroxyquinazoline, have been used in the synthesis of various biologically significant and pharmacologically utilized molecules . Oxidation of quinazoline in dilute aqueous acid with two equivalents of hydrogen peroxide at room temperature gave 3,4-dihydro-4-oxo quinazoline .Physical And Chemical Properties Analysis
6-Chloro-4-hydroxyquinazoline has a molecular weight of 180.59 and a molecular formula of C8H5N2OCl . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Cancer Research: PARP Inhibition
6-Chloro-4-hydroxyquinazoline: derivatives have been studied for their potential as PARP inhibitors . PARP, or Poly (ADP-ribose) polymerase, plays a crucial role in DNA repair and cell apoptosis. Inhibitors targeting PARP can prevent the repair of DNA damage in cancer cells, leading to cell death . Novel derivatives of 6-Chloro-4-hydroxyquinazoline have shown promise in enhancing sensitivity in primary PARPi-resistant cells, suggesting potential applications in overcoming drug resistance in cancer therapy .
Antitumor Activity
Derivatives of 6-Chloro-4-hydroxyquinazoline have been synthesized to test their cytotoxicity against various cancer cell lines. These compounds have demonstrated the ability to induce apoptosis and inhibit tumor growth in vivo, making them candidates for further antitumor studies .
Mechanistic Studies
The mechanistic action of 6-Chloro-4-hydroxyquinazoline derivatives involves the stimulation of intracellular ROS (Reactive Oxygen Species) and depolarization of the mitochondrial membrane. This leads to increased apoptosis in cancer cells, providing a pathway for the development of new anticancer drugs .
Drug Resistance Research
Research into 6-Chloro-4-hydroxyquinazoline derivatives has also focused on their ability to overcome primary drug resistance. By enhancing the cytotoxicity in PARPi-resistant cell lines, these compounds offer a new approach to treat cancers that have developed resistance to standard therapies .
Molecular Docking and Dynamics
In silico studies, including molecular docking and dynamics simulations, have been conducted to understand the interaction between 6-Chloro-4-hydroxyquinazoline derivatives and their biological targets. These studies help in predicting the efficacy of these compounds and guiding the design of more potent inhibitors .
Enzyme Inhibition
Beyond cancer research, 6-Chloro-4-hydroxyquinazoline derivatives have shown potential as enzyme inhibitors. For instance, certain derivatives have exhibited inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, which could have implications for treating diseases like diabetes .
Safety and Toxicology Studies
An essential aspect of drug development is assessing the safety profile of new compounds. Acute toxicity studies of 6-Chloro-4-hydroxyquinazoline derivatives have confirmed their safety at certain doses, which is promising for their potential therapeutic use .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-4-hydroxyquinazoline is Poly (ADP-ribose) polymerase (PARP) . PARP is a key enzyme located in the nucleus, and its main functions include repairing single-stranded DNA breaks and maintaining chromosome integrity . Among its 18 subtypes, PARP1 is responsible for 90% of the PARylation events linked to the repair of DNA damage .
Mode of Action
6-Chloro-4-hydroxyquinazoline interacts with its target, PARP, by suppressing the intracellular PAR formation and enhancing the γH2AX aggregation . This interaction leads to the stimulation of the formation of intracellular reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane .
Biochemical Pathways
The compound’s action affects the PARP pathway . This pathway involves the PARylation of different nuclear proteins, such as histones, RNA polymerases, DNA polymerases, and DNA ligases . The compound’s action on this pathway leads to an increase in apoptosis and cytotoxicity .
Pharmacokinetics
It’s worth noting that the compound’s interaction with its target is dose-dependent , suggesting that its bioavailability and efficacy may be influenced by dosage.
Result of Action
The action of 6-Chloro-4-hydroxyquinazoline results in superior cytotoxicity in primary PARPi-resistant cell lines . It dose-dependently suppresses the intracellular PAR formation and enhances the γH2AX aggregation . This leads to an increase in apoptosis and cytotoxicity .
Action Environment
It’s important to note that the compound’s efficacy can be influenced by factors such as dosage , the presence of PARPi-resistant cells , and potentially other biological and environmental conditions.
Safety and Hazards
The safety data sheet for 6-Chloro-4-hydroxyquinazoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .
Future Directions
properties
IUPAC Name |
6-chloro-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBVWEUSCRFCPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=O)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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